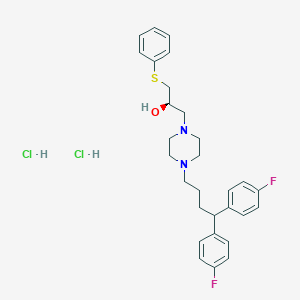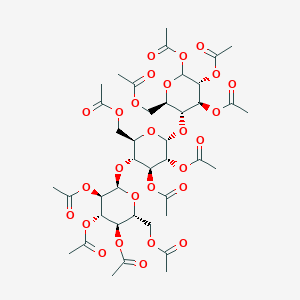
Maltotriose Peracetate
Overview
Description
Maltotriose Peracetate, also known as this compound, is a useful research compound. Its molecular formula is C40H54O27 and its molecular weight is 966.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Maltotriose Peracetate, also known as D-Maltotriose Peracetate, primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of starch and related polysaccharides .
Mode of Action
This compound interacts with its targets by being actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This interaction results in changes in the enzymatic activity, leading to the hydrolysis of maltotriose .
Biochemical Pathways
The compound affects the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. This compound, through its active transport and intracellular hydrolysis, contributes to the production of maltose and maltotriose, which are further metabolized in this pathway .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by its interaction with its target enzymes and its subsequent metabolism .
Result of Action
The action of this compound results in the efficient fermentation of maltotriose by S. cerevisiae cells . This is achieved through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH of the cytoplasm influences the efficiency of maltotriose hydrolysis . Additionally, the presence of other sugars such as sucrose can affect the metabolism of maltotriose .
Biochemical Analysis
Biochemical Properties
Maltotriose Peracetate participates in biochemical reactions much like its parent compound, maltotriose. In yeast, such as Saccharomyces cerevisiae, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . It is plausible that this compound undergoes similar interactions, although the presence of the peracetate group may alter its affinity for certain enzymes and transporters.
Cellular Effects
The effects of this compound on cellular processes are not well-documented. Maltotriose, its parent compound, can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase . This compound may influence similar cellular processes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound remains largely unexplored. The maltose transporter, a complex composed of a heterodimer of transmembrane subunits and a nucleotide-binding subunit homodimer, is known to mediate the active transport of maltose and likely maltotriose across biological membranes . This compound may interact with similar transporters and enzymes, influencing their activity and potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on maltotriose have shown that its fermentation efficiency can be improved through specific genetic modifications, suggesting that the effects of this compound may also be modifiable over time .
Metabolic Pathways
This compound likely participates in metabolic pathways similar to those of maltotriose. In S. cerevisiae, maltotriose is metabolized through the action of intracellular α-glucosidases
Transport and Distribution
This compound’s transport and distribution within cells and tissues are not well-documented. Maltotriose is known to be actively transported into S. cerevisiae cells via the AGT1 permease . This compound may interact with similar transporters, influencing its distribution within cells and tissues.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-BDYSLRNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467134 | |
| Record name | Maltotriose Peracetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93911-20-7 | |
| Record name | Maltotriose Peracetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


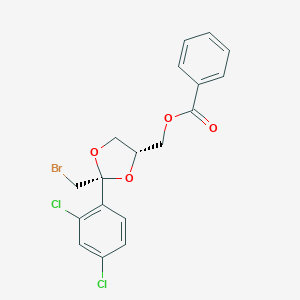
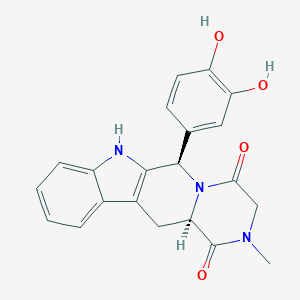
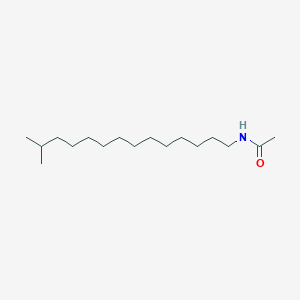
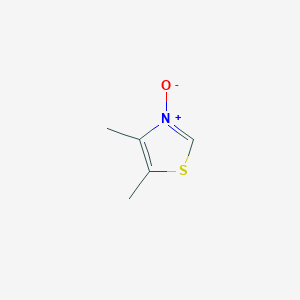

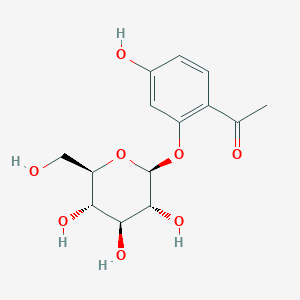
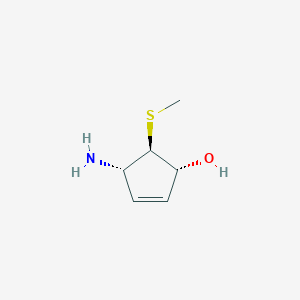
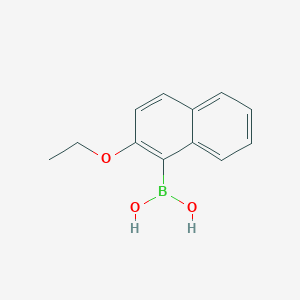

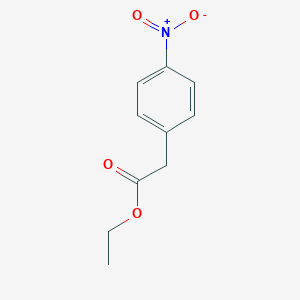
![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
